3-Hydroxy cyclobenzaprine
CAS No.:
Cat. No.: VC16491666
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO |
|---|---|
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | (2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
| Standard InChI | InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |
| Standard InChI Key | UHLPYBQGKLHIFK-UFWORHAWSA-N |
| Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Introduction
Chemical Structure and Properties
Molecular Characterization
3-Hydroxy cyclobenzaprine (IUPAC name: 5-[3-(dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol) is a tricyclic amine derivative with a hydroxyl group at the third position of its aromatic system. Its molecular formula is , yielding a molecular weight of 291.3 g/mol . The deuterated analog, 3-hydroxy cyclobenzaprine-d6, incorporates six deuterium atoms at the dimethylamino group, increasing its molecular weight to 297.4 g/mol .
Table 1: Structural Comparison of Cyclobenzaprine and 3-Hydroxy Cyclobenzaprine
| Property | Cyclobenzaprine | 3-Hydroxy Cyclobenzaprine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.4 g/mol | 291.3 g/mol |
| Key Functional Groups | Tertiary amine | Phenolic hydroxyl, tertiary amine |
| LogP (Predicted) | 4.1 | 3.8 |
The hydroxyl group enhances polarity, reducing lipid solubility compared to the parent compound, which may influence its distribution and elimination .
Spectral Identification
3-Hydroxy cyclobenzaprine exhibits distinct spectral features:
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NMR: The phenolic proton resonates near δ 9.2 ppm, while aromatic protons appear between δ 6.5–7.8 ppm. The dimethylamino group shows a singlet at δ 2.2 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 291.2 corresponds to , with fragment ions at m/z 273.1 (loss of ) and 244.1 (cleavage of the propylidene chain) .
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UV-Vis: Absorption maxima at 254 nm and 310 nm arise from the conjugated tricyclic system .
Synthesis and Biotransformation
Chemical Synthesis
The primary route involves hydroxylation of cyclobenzaprine using:
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Peracids: Meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively introduces the hydroxyl group at the 3-position via electrophilic aromatic substitution.
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Transition Metal Catalysts: Iron(II) chloride and hydrogen peroxide under acidic conditions yield 3-hydroxy cyclobenzaprine with 65–70% efficiency.
Table 2: Synthetic Methods for 3-Hydroxy Cyclobenzaprine
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Peracid Oxidation | mCPBA, CHCl, 0°C | 58 | High (3-OH) |
| Fenton-like Reaction | FeCl, HO, H | 68 | Moderate |
Microbial Biotransformation
Cunninghamella elegans, a fungal model for mammalian metabolism, converts cyclobenzaprine to 3-hydroxy cyclobenzaprine at 3% yield alongside other metabolites (e.g., 2-hydroxy, N-desmethyl) . This pathway involves cytochrome P-450 monooxygenases, as evidenced by incorporation studies . Rat liver microsomes produce analogous metabolites, validating the fungal system’s predictive utility .
Pharmacokinetics and Metabolism
Absorption and Distribution
Cyclobenzaprine exhibits 33–55% oral bioavailability due to first-pass metabolism . As a metabolite, 3-hydroxy cyclobenzaprine reaches peak plasma concentrations () 4.5–4.6 hours post-dose, mirroring the parent drug’s delayed absorption . Protein binding exceeds 93%, attributed to hydrophobic interactions with albumin .
Metabolic Pathways
Cyclobenzaprine undergoes hepatic metabolism via:
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Hydroxylation: CYP3A4/1A2-mediated formation of 3-hydroxy cyclobenzaprine .
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N-Demethylation: Production of N-desmethylcyclobenzaprine (21% yield in C. elegans) .
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Glucuronidation: Phase II conjugation of hydroxylated metabolites for renal excretion .
Table 3: Key Pharmacokinetic Parameters
| Parameter | Cyclobenzaprine | 3-Hydroxy Cyclobenzaprine |
|---|---|---|
| (h) | 3.8–6.0 | 4.5–4.6 |
| (h) | 8–37 | Not reported |
| (ng·h/mL) | 199.4 | Insufficient data |
Pharmacological Implications
Mechanism of Action
3-Hydroxy cyclobenzaprine retains affinity for central α-adrenergic and serotonergic receptors, contributing to muscle relaxation and sedation . Its anticholinergic activity is attenuated compared to cyclobenzaprine, potentially reducing dry mouth and dizziness .
Clinical Significance
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Therapeutic Monitoring: As an active metabolite, it may prolong muscle relaxation, necessitating dose adjustments in hepatic impairment .
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Drug Interactions: Concurrent use with CYP3A4 inhibitors (e.g., ketoconazole) may elevate 3-hydroxy cyclobenzaprine levels, increasing sedation risk .
Analytical and Regulatory Considerations
Quality Control
HPLC methods with UV detection (λ = 254 nm) achieve 0.1 μg/mL sensitivity for quantifying 3-hydroxy cyclobenzaprine in plasma . Regulatory guidelines mandate impurity profiling to ensure metabolite levels remain below 0.15% in drug formulations .
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